spectroscopic analysis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol
spectroscopic analysis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol
An In-depth Technical Guide to the Spectroscopic Analysis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol
Abstract
This technical guide provides a comprehensive spectroscopic profile of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, a molecule of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's structural characteristics through a multi-technique spectroscopic approach. We will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of spectral data is emphasized to ensure a self-validating and authoritative resource for researchers, scientists, and drug development professionals. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and scientific integrity.
Introduction and Molecular Structure
The characterization of novel or synthesized chemical entities is the bedrock of modern drug discovery and materials science. 2-[(Thiophen-3-ylmethyl)-amino]-ethanol combines a biologically significant thiophene ring with an amino-ethanol side chain. Thiophene derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1]. The amino-ethanol moiety is also a common feature in pharmacologically active molecules.
Accurate structural elucidation is non-negotiable for understanding a compound's reactivity, mechanism of action, and for meeting regulatory standards. Spectroscopic analysis provides a non-destructive and highly detailed picture of the molecular architecture. This guide synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures to build a complete analytical profile.
Molecular Structure Diagram
The first step in any spectroscopic analysis is to understand the molecule's constituent parts. The structure below is numbered for unambiguous NMR assignments.
Caption: Molecular structure of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[2]
Proton (¹H) NMR Spectroscopy
In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. The thiophene ring protons are in the aromatic region, while the side-chain protons are in the aliphatic region.
Expected ¹H NMR Data (Predicted, 500 MHz, CDCl₃):
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H2 (Thiophene) | ~7.30 | Triplet (t) | 1H | Coupled to H4 and H5, appears as a triplet-like signal. |
| H5 (Thiophene) | ~7.10 | Doublet of doublets (dd) | 1H | Coupled to H2 and H4. |
| H4 (Thiophene) | ~7.05 | Doublet of doublets (dd) | 1H | Coupled to H2 and H5. |
| H6 (-CH₂-N) | ~3.80 | Singlet (s) | 2H | Methylene protons adjacent to the thiophene ring and the nitrogen atom. |
| H9 (-CH₂-O) | ~3.65 | Triplet (t) | 2H | Methylene protons adjacent to the hydroxyl group, deshielded by oxygen.[3] |
| H8 (N-CH₂-) | ~2.75 | Triplet (t) | 2H | Methylene protons adjacent to the nitrogen and C9. |
| -NH, -OH | 1.5 - 3.5 | Broad Singlet (br s) | 2H | Exchangeable protons; signal can be broad and its position is concentration-dependent. |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies the number of unique carbon environments in a molecule. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms.
Expected ¹³C NMR Data (Predicted, 125 MHz, CDCl₃):
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3 (Thiophene) | ~140 | Aromatic C attached to the side chain.[4] |
| C2, C5, C4 (Thiophene) | 120 - 129 | Aromatic carbons of the thiophene ring.[4] |
| C9 (-CH₂-O) | ~61 | Carbon attached to the highly electronegative oxygen atom.[5] |
| C8 (N-CH₂-) | ~51 | Carbon adjacent to nitrogen. |
| C6 (-CH₂-N) | ~48 | Carbon adjacent to the thiophene ring and nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands (Predicted, ATR):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding, a hallmark of alcohols.[6] |
| 3350 - 3250 | Medium, Broad | N-H stretch | Characteristic of a secondary amine. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Associated with the thiophene ring protons. |
| 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch | From the methylene (-CH₂-) groups in the side chain. |
| ~1500 | Medium | C=C stretch | Aromatic ring stretching of the thiophene nucleus. |
| 1250 - 1000 | Strong | C-O stretch | Characteristic of the alcohol functional group.[6] |
| ~1100 | Medium | C-N stretch | From the amine group. |
| ~700 | Strong | C-S stretch | Indicative of the thiophene ring.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity. For 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (C₇H₁₁NOS), the exact molecular weight is 157.0561 g/mol .
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 157. This peak confirms the molecular weight of the compound.
-
Key Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds upon ionization. The bond between the thiophene ring and the side chain (a benzylic-type position) is a likely point of cleavage.
Plausible Fragmentation Pathway
Caption: Predicted major fragmentation pathway for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol in EI-MS.
-
α-Cleavage: The most probable fragmentation is the cleavage of the C⁶-N⁷ bond, which is alpha to the thiophene ring. This would result in the highly stable thiophen-3-ylmethyl cation at m/z = 97 . The corresponding fragment would be at m/z = 60.
-
Loss of Hydroxymethyl Radical: Cleavage of the C⁸-C⁹ bond can lead to the loss of a ·CH₂OH radical (mass = 31), resulting in a fragment at m/z = 126 .
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The thiophene ring acts as a chromophore. The position of the maximum absorbance (λmax) is characteristic of the conjugated π-system.
-
Expected λmax: Thiophene itself absorbs around 235 nm.[8] Substitution on the ring can cause a bathochromic (red) shift. For 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, an absorption maximum is predicted in the range of 230-245 nm in a polar solvent like ethanol. This corresponds to a π → π* transition within the thiophene ring.[9]
Integrated Spectroscopic Data Summary
This table consolidates the key predicted spectroscopic data for the unambiguous identification of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.
| Technique | Parameter | Predicted Value(s) |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.30, ~7.10, ~7.05 (Thiophene); ~3.80, ~3.65, ~2.75 (Side Chain) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~140, 120-129 (Thiophene); ~61, ~51, ~48 (Side Chain) |
| IR | Key Peaks (cm⁻¹) | 3400-3200 (O-H, N-H), 2950-2850 (C-H), 1250-1000 (C-O) |
| Mass Spec | Key Fragments (m/z) | 157 (M⁺), 97 (Thiophen-3-ylmethyl cation) |
| UV-Vis | λmax (nm) | 230 - 245 nm (in Ethanol) |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the complete spectroscopic characterization of the target compound.
NMR Spectroscopy Protocol[10]
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the sample into a clean vial.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm and the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy Protocol[10]
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Clean the ATR crystal with isopropanol and allow it to dry.
-
Acquire a background spectrum.
-
Place one drop of the neat liquid sample onto the center of the ATR crystal.
-
-
Data Acquisition Parameters:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mass Spectrometry Protocol[10]
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol.
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
UV-Vis Spectroscopy Protocol
-
Objective: To determine the electronic absorption properties.
-
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in spectroscopic grade ethanol.
-
Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Use pure ethanol as the blank reference.
-
Scan the sample from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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NIST WebBook. 2-Thiopheneethanol IR Spectrum. [Link]
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PubChem. 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. [Link]
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ResearchGate. (2022). 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. [Link]
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NIST WebBook. Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid, hydrate IR Spectrum. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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ResearchGate. (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b) Excitation (dotted line) and emission (solid lines) spectra of compound 1–3 in ethanol solution. [Link]
-
NIST WebBook. 2-Thiopheneethanol Mass Spectrum. [Link]
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Journal of the Chemical Society of Japan. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. [Link]
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University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]
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ResearchGate. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]
-
PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. [Link]
- Google Patents. CN101885720A - Method for synthesizing 2-thiophene ethylamine.
-
BMRB. Entry bmse000307 - 2-Amino-1-phenylethanol. [Link]
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-
PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
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Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethanol. [Link]
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ResearchGate. Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... [Link]
-
PubChem. 2-(Methylamino)ethanol. [Link]
-
University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]
-
NIST WebBook. Ethanol, 2-[(phenylmethyl)amino]- Mass Spectrum. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
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